molecular formula C59H84N16O12 B8199844 LECIRELIN

LECIRELIN

Cat. No.: B8199844
M. Wt: 1209.4 g/mol
InChI Key: XJWIEWPGHRSZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lecirelin is a synthetic gonadotropin-releasing hormone agonist, commonly used in veterinary medicine. It is a nonapeptide, meaning it consists of nine amino acids. This compound is primarily used to induce ovulation in animals such as cows, mares, and rabbits. It is also employed in the treatment of ovarian cysts and to improve conception rates .

Preparation Methods

Lecirelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Lecirelin undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds. Oxidation reactions can affect the amino acid residues, particularly methionine and cysteine, resulting in the formation of sulfoxides and disulfides. Common reagents used in these reactions include hydrochloric acid for hydrolysis and hydrogen peroxide for oxidation .

Scientific Research Applications

Lecirelin has several scientific research applications, particularly in the fields of veterinary medicine and reproductive biology. It is used to study the regulation of the reproductive cycle in animals and to investigate the effects of gonadotropin-releasing hormone analogs on ovulation and hormone secretion. This compound is also employed in research on ovarian cysts and other reproductive disorders in animals .

Mechanism of Action

Lecirelin exerts its effects by binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn induce ovulation. The molecular targets of this compound include the gonadotropin-releasing hormone receptors and the downstream signaling pathways that regulate hormone secretion .

Comparison with Similar Compounds

Lecirelin is similar to other gonadotropin-releasing hormone analogs such as buserelin and gonadorelin. it differs in its amino acid sequence and the specific modifications made to enhance its stability and efficacy. For example, this compound is a nonapeptide, while the natural gonadotropin-releasing hormone is a decapeptide. Additionally, this compound has a substitution of leucine for glycine at the sixth position, which contributes to its unique properties .

Similar compounds include:

  • Buserelin
  • Gonadorelin
  • Triptorelin

These compounds share similar mechanisms of action but differ in their specific amino acid sequences and pharmacokinetic properties.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWIEWPGHRSZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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